4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid
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Overview
Description
4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid is a complex organic compound with a unique structure that includes both an oxo group and a phenylethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4-[(3-aminophenyl)amino]butanoic acid with phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the oxo group.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[(3-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid
- 4-Oxo-4-(3-pyridyl)butanoic acid
- 4-Oxo-4-[(3-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid
Uniqueness
4-Oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxo group and a phenylethylcarbamoyl group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-oxo-4-[3-(2-phenylethylcarbamoyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(9-10-18(23)24)21-16-8-4-7-15(13-16)19(25)20-12-11-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUOJCHCCYZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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